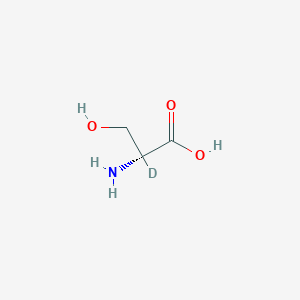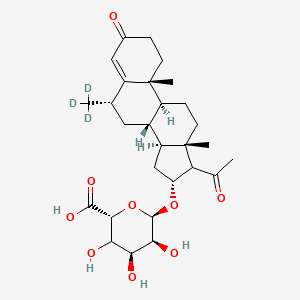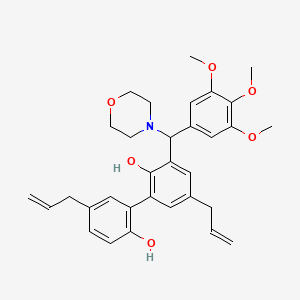
Autophagy inducer 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autophagy Inducer 4 is a compound known for its ability to stimulate autophagy, a cellular process that degrades and recycles cellular components. This process is crucial for maintaining cellular homeostasis and responding to stress conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Autophagy Inducer 4 involves multiple steps, typically starting with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its autophagy-inducing properties. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Functionalization using reagents such as halogenating agents, oxidizing agents, and reducing agents under controlled conditions.
Step 3: Purification and characterization using techniques like chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: to maximize yield.
Use of continuous flow reactors: for efficient and consistent production.
Implementation of stringent quality control measures: to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Autophagy Inducer 4 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific groups with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Autophagy Inducer 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study autophagy-related pathways and mechanisms.
Biology: Investigated for its role in cellular homeostasis and response to stress.
Medicine: Explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of therapeutic agents and as a research tool in drug discovery
Mechanism of Action
Autophagy Inducer 4 exerts its effects by modulating key molecular targets and pathways involved in autophagy. The primary mechanism involves:
Inhibition of mechanistic target of rapamycin complex 1 (mTORC1): This inhibition activates autophagy by mimicking cellular starvation conditions.
Activation of 5’ AMP-activated protein kinase (AMPK): This activation further promotes autophagy by phosphorylating key proteins involved in the autophagy process
Comparison with Similar Compounds
Autophagy Inducer 4 is unique in its potency and specificity compared to other autophagy-inducing compounds. Similar compounds include:
Microcolin H: A marine-derived lipopeptide with potent autophagy-inducing and antitumor activities.
3,4-Dimethoxychalcone: An autophagy inducer with antiatherogenic activity.
Resveratrol: A polyphenolic compound that regulates autophagy and has potential therapeutic applications in cancer.
Spermidine: An autophagy inducer with antiaging properties.
This compound stands out due to its specific molecular targets and pathways, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C32H37NO6 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-(2-hydroxy-5-prop-2-enylphenyl)-6-[morpholin-4-yl-(3,4,5-trimethoxyphenyl)methyl]-4-prop-2-enylphenol |
InChI |
InChI=1S/C32H37NO6/c1-6-8-21-10-11-27(34)24(16-21)25-17-22(9-7-2)18-26(31(25)35)30(33-12-14-39-15-13-33)23-19-28(36-3)32(38-5)29(20-23)37-4/h6-7,10-11,16-20,30,34-35H,1-2,8-9,12-15H2,3-5H3 |
InChI Key |
OGETVARAFSTHEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


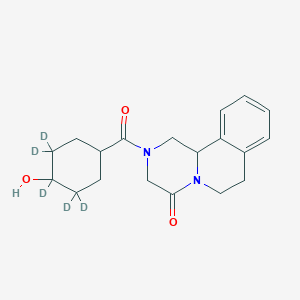
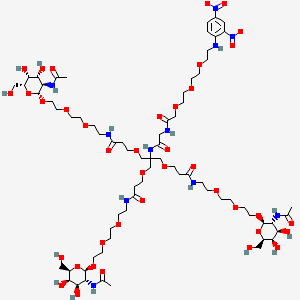
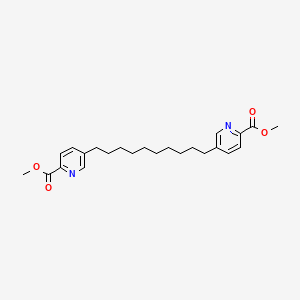
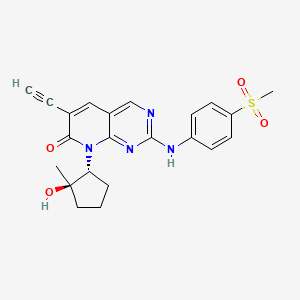
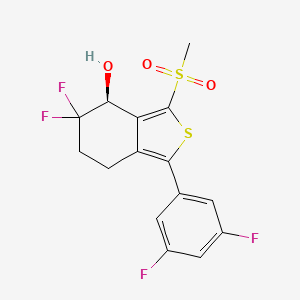
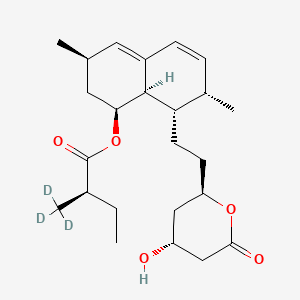
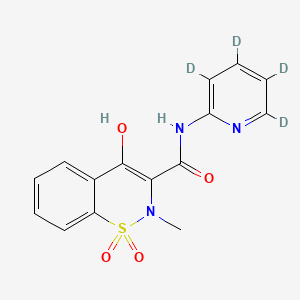
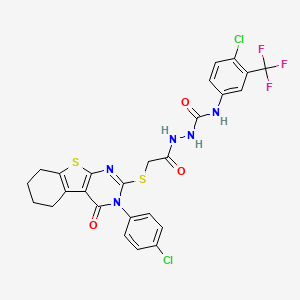
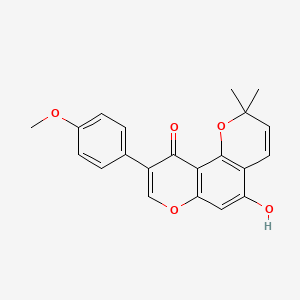
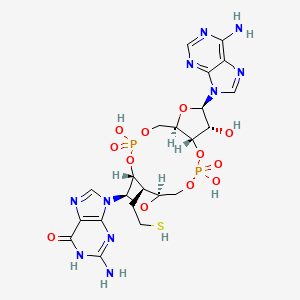
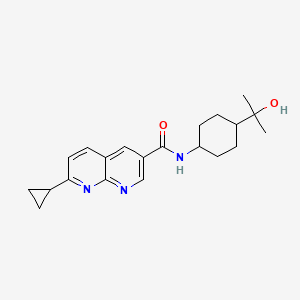
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)
